molecular formula C11H21Cl B13632742 1-(Chloromethyl)-1-isopentylcyclopentane

1-(Chloromethyl)-1-isopentylcyclopentane

Cat. No.: B13632742
M. Wt: 188.74 g/mol
InChI Key: KMSLIWLDIAXEHZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-isopentylcyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with both a chloromethyl (-CH2Cl) and an isopentyl (-CH2CH(CH2CH3)) group at the same carbon atom. This structure combines a reactive chloromethyl group (a versatile leaving group) with a bulky branched alkyl chain, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylbutyl)cyclopentane

InChI

InChI=1S/C11H21Cl/c1-10(2)5-8-11(9-12)6-3-4-7-11/h10H,3-9H2,1-2H3

InChI Key

KMSLIWLDIAXEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCCC1)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)-1-isopentylcyclopentane can be achieved through several routes. One common method involves the chloromethylation of 1-isopentylcyclopentane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction typically proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the cyclopentane ring.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to obtaining high-purity 1-(Chloromethyl)-1-isopentylcyclopentane.

Chemical Reactions Analysis

1-(Chloromethyl)-1-isopentylcyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(Chloromethyl)-1-isopentylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-isopentylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentane backbone : Provides steric constraints influencing reactivity and stability.
  • Chloromethyl group : Enhances electrophilicity, enabling nucleophilic substitution reactions.

Comparison with Similar Compounds

1-Chloro-1-methylcyclopentane (CAS 6196-85-6)

  • Structure : Cyclopentane with -Cl and -CH3 groups on the same carbon.
  • Molecular Formula : C6H11Cl (MW: 118.6 g/mol) .
  • Physical Properties : Pale yellow liquid (95% purity) .
  • Reactivity : The chlorine atom directly attached to the ring carbon participates in elimination or substitution reactions. However, the absence of a chloromethyl group limits its versatility compared to the target compound.
  • Applications : Used in organic synthesis as a building block for alkylation reactions .

Chlorocyclopentane (C5H9Cl)

  • Structure : Cyclopentane with a single -Cl substituent.
  • Molecular Formula : C5H9Cl (MW: 104.58 g/mol) .
  • Physical Properties : Density 1.005 g/mL, boiling point 114°C .
  • Reactivity : Less reactive than chloromethyl derivatives due to the absence of a labile -CH2Cl group. Primarily undergoes SN1/SN2 reactions at the ring-attached chlorine.
  • Applications : Intermediate in the synthesis of cyclopentyl-containing polymers and agrochemicals .

1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS 1934762-82-9)

  • Structure : Cyclopentane with -CH2Cl and -CHO groups on the same carbon.
  • Molecular Formula : C7H11ClO (MW: 146.62 g/mol) .
  • Reactivity : The aldehyde group introduces electrophilic character, enabling condensation reactions (e.g., with amines or alcohols). The chloromethyl group further enhances reactivity in cross-coupling or alkylation processes.
  • Applications: Potential use in synthesizing heterocycles or bioactive molecules .

1-Methylcyclopentanol (CAS 1462-03-9)

  • Structure : Cyclopentane with -CH3 and -OH groups on the same carbon.
  • Molecular Formula : C6H12O (MW: 100.16 g/mol) .
  • Physical Properties : Higher polarity due to the hydroxyl group, leading to increased water solubility compared to chlorinated analogs.
  • Reactivity : The hydroxyl group participates in acid-catalyzed dehydration or oxidation reactions. Lacks the electrophilic reactivity of chloromethyl derivatives.
  • Applications : Intermediate in fragrances or polymer plasticizers .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
1-(Chloromethyl)-1-isopentylcyclopentane* C11H21Cl 188.74 (calculated) -CH2Cl, -CH2CH(CH2CH3) High electrophilicity; SN2 reactions Pharmaceuticals, polymer synthesis
1-Chloro-1-methylcyclopentane C6H11Cl 118.6 -Cl, -CH3 Moderate reactivity (ring-Cl) Organic synthesis intermediates
Chlorocyclopentane C5H9Cl 104.58 -Cl Low reactivity (SN1/SN2) Polymer precursors
1-(Chloromethyl)cyclopentane-1-carbaldehyde C7H11ClO 146.62 -CH2Cl, -CHO Aldehyde condensation; cross-coupling Drug discovery, heterocycles
1-Methylcyclopentanol C6H12O 100.16 -CH3, -OH Acid-catalyzed dehydration Fragrances, plasticizers

*Calculated properties based on structural analogs.

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